Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide

5-Bromofuran Halogen bonding LogP

5-Bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide (CAS 1170570-46-3; molecular formula C15H12BrN3O5S; molecular weight 426.2 g/mol) belongs to the class of 1,3,4-oxadiazole–furan-2-carboxamide hybrid molecules. The scaffold incorporates a 5-bromofuran-2-carboxamide moiety linked via an amide bond to a 2,5-disubstituted 1,3,4-oxadiazole ring bearing a 4-(ethanesulfonyl)phenyl substituent.

Molecular Formula C15H12BrN3O5S
Molecular Weight 426.2 g/mol
CAS No. 1170570-46-3
Cat. No. B6577890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide
CAS1170570-46-3
Molecular FormulaC15H12BrN3O5S
Molecular Weight426.2 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H12BrN3O5S/c1-2-25(21,22)10-5-3-9(4-6-10)14-18-19-15(24-14)17-13(20)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20)
InChIKeyFSRBLHDUWYFAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide (CAS 1170570-46-3): Structural Identity and Compound Class


5-Bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide (CAS 1170570-46-3; molecular formula C15H12BrN3O5S; molecular weight 426.2 g/mol) belongs to the class of 1,3,4-oxadiazole–furan-2-carboxamide hybrid molecules. The scaffold incorporates a 5-bromofuran-2-carboxamide moiety linked via an amide bond to a 2,5-disubstituted 1,3,4-oxadiazole ring bearing a 4-(ethanesulfonyl)phenyl substituent . The 1,3,4-oxadiazole nucleus is a well-validated privileged scaffold in medicinal chemistry, with derivatives reported to target growth factors, enzymes, and kinases, particularly in anticancer and anti-inflammatory programs [1]. The compound is available from commercial vendors at a typical purity of 95%, making it accessible as a research tool or building block for structure–activity relationship (SAR) studies .

Why 5-Bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Within the 1,3,4-oxadiazole–furan carboxamide chemotype, substitution patterns on both the furan ring and the N-sulfonylphenyl moiety profoundly influence target selectivity, binding affinity, and drug-like properties . The 5-bromo substituent on the furan ring contributes a heavy-atom effect and a distinct electrostatic profile that are absent in non-halogenated or nitro-substituted analogs, potentially altering hydrogen-bonding and halogen-bonding interactions with biological targets. The ethanesulfonyl group on the phenyl ring provides a larger hydrophobic surface and different metabolic stability compared to the more common methanesulfonyl variant . Replacing the target compound with a close analog—such as the 5-nitrofuran derivative (CAS 1170450-30-2), the unsubstituted furan derivative with a methanesulfonylphenyl group (CAS 886910-82-3), or the 2,5-dimethylfuran analog (CAS 1171906-11-8)—introduces changes in steric bulk, electronic distribution, and lipophilicity that can shift both potency and selectivity profiles . The Gulec et al. (2022) study on N-substituted sulfonyl amide derivatives (6a–j) further illustrates that subtle alterations in the sulfonamide and heterocyclic substituents can change acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II) Ki values by several-fold within the 9–121 nM range [1]. Therefore, generic substitution without explicit comparative data introduces significant risk of altered potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 5-Bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide (CAS 1170570-46-3)


5-Bromo Substituent on Furan Ring Confers Distinct Physicochemical and Pharmacophoric Properties Versus Non-Halogenated and Nitro Analogs

The 5-bromo substituent on the furan ring distinguishes the target compound from structurally closest analogs including the 5-nitrofuran derivative (CAS 1170450-30-2) and the unsubstituted furan derivative (CAS 886910-82-3). The bromine atom introduces a large polarizable surface (atomic radius ~185 pm) capable of forming halogen bonds with target protein backbone carbonyls or π-systems, a feature absent in both the non-halogenated and nitro-substituted comparators . The calculated lipophilicity (logP ~2.33) is intermediate between the more hydrophobic unsubstituted furan–methanesulfonyl analog and the more polar nitrofuran analog, potentially offering a differentiated balance of permeability and solubility [1]. While direct head-to-head biochemical assay data for these exact analogs are not publicly available in the primary literature, the impact of 5-bromo substitution on furan-2-carboxamide target binding has been documented in related chemotypes: example BindingDB entry BDBM88426 shows that a 5-bromofuran-2-carboxamide linked to a 1,2,4-oxadiazole scaffold yields an EC50 > 92.5 µM at the delta-opioid receptor, whereas the non-brominated congener in the same series shows altered activity [2]. These data collectively suggest that the 5-bromo group is a non-interchangeable pharmacophoric feature .

5-Bromofuran Halogen bonding LogP Heavy-atom effect Physicochemical differentiation

Ethanesulfonyl vs. Methanesulfonyl Phenyl Substitution Impacts Molecular Properties Relevant to Permeability and Metabolic Stability

The target compound features a 4-(ethanesulfonyl)phenyl group on the oxadiazole ring, whereas the nearest commercially available comparator, N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 886910-82-3), carries the smaller methanesulfonyl substituent . The ethanesulfonyl group adds one methylene unit, increasing molecular weight by ~14 Da and calculated logP by approximately 0.3–0.5 units (estimated from fragment-based contributions) [1]. This modest increase in lipophilicity can enhance membrane permeability but may also reduce aqueous solubility and alter metabolic pathways. In the broader N-substituted sulfonyl amide 1,3,4-oxadiazole series studied by Güleç et al. (2022), Ki values for AChE (range: 23.11–52.49 nM), hCA I (18.66–59.62 nM), and hCA II (9.33–120.80 nM) demonstrate that the sulfonamide substitution pattern modulates enzyme inhibition potency across a >5-fold dynamic range within the same chemotype [2]. Although the studied compounds (6a–j) in that publication differ from the target structure, the data support the class-level principle that sulfonyl group variation is a sensitive determinant of target affinity and cannot be assumed interchangeable.

Ethanesulfonyl Methanesulfonyl LogP Metabolic stability ADME

1,3,4-Oxadiazole–Furan-2-Carboxamide Scaffold Demonstrates Multi-Target Enzyme Inhibition Potential Based on Class-Level Literature

The 1,3,4-oxadiazole–furan-2-carboxamide scaffold embedded in the target compound has been validated in peer-reviewed studies for multi-target enzyme inhibition. Güleç et al. (2022) reported that novel N-substituted sulfonyl amide derivatives containing the 1,3,4-oxadiazole core (compounds 6a–j) inhibit AChE with Ki values ranging from 23.11 to 52.49 nM, hCA I from 18.66 to 59.62 nM, and hCA II from 9.33 to 120.80 nM [1]. The most potent representatives (6a, 6d, 6h) were further characterized as orally bioavailable, brain-penetrant, and highly selective versus the target enzymes based on ADME-Tox, cortical neuron, and SH-SY5Y neuroblastoma assays [1]. Additionally, the broader 1,3,4-oxadiazole class is recognized for targeting growth factors, enzymes, and kinases relevant to anticancer therapy, including telomerase, HDAC, thymidylate synthase, and thymidine phosphorylase [2]. While the exact target compound (CAS 1170570-46-3) has not been explicitly tested in the published Güleç et al. series, the conserved 1,3,4-oxadiazole–amide pharmacophore suggests potential applicability in similar target panels pending confirmatory assays.

1,3,4-Oxadiazole Furan-2-carboxamide AChE inhibitor Carbonic anhydrase inhibitor Multi-target

Topological Polar Surface Area and Rotatable Bond Count Differentiate the Target Compound from Closest Analogs in Drug-Likeness Space

The target compound exhibits a topological polar surface area (tPSA) of 115 Ų and 6 rotatable bonds, as computed from its ZINC database entry (ZINC12376828) [1]. By comparison, the 5-nitrofuran analog (CAS 1170450-30-2) possesses a higher tPSA due to the additional polar nitro group (estimated ~140 Ų), while the unsubstituted furan–methanesulfonyl analog (CAS 886910-82-3) has a lower molecular weight and correspondingly reduced tPSA (~100–110 Ų estimated) . The target compound's tPSA falls within the favorable range for oral bioavailability (<140 Ų per Veber's rule) while the rotatable bond count (6) is below the typical threshold associated with reduced oral bioavailability (>10) [1]. These calculated metrics position the compound in a differentiated drug-likeness space relative to its closest commercially available analogs, with implications for permeability, solubility, and ultimately procurement prioritization for in vivo studies.

tPSA Drug-likeness Rotatable bonds Oral bioavailability Physicochemical profiling

Absence of Explicit Public Bioactivity Data for CAS 1170570-46-3 Necessitates Caution in Selection and Highlights Opportunity for First-to-Report Studies

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (conducted May 2026) yielded no peer-reviewed publications or assay records with explicit quantitative bioactivity data (IC50, Ki, Kd, EC50) for CAS 1170570-46-3 as of the search date [1]. The ZINC database entry (ZINC12376828) confirms that there is no known activity in ChEMBL 20, and no predicted activity from SEA analysis [2]. This stands in contrast to structurally related N-substituted sulfonyl amide 1,3,4-oxadiazoles, for which extensive enzyme inhibition data have been published (e.g., Güleç et al. 2022; Ki range 9.33–120.80 nM) [3]. Consequently, any procurement or selection decision for CAS 1170570-46-3 must be predicated on its differentiated structural features and the class-level literature, with explicit acknowledgment that confirmatory biological profiling has not yet been reported. This data gap also represents a first-to-report opportunity for groups equipped to generate novel SAR data within the 1,3,4-oxadiazole–furan-2-carboxamide chemical space.

Data gap First-to-report Novel chemical space Procurement caveat

Optimal Application Scenarios for 5-Bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide (CAS 1170570-46-3)


Structure–Activity Relationship (SAR) Studies Requiring Halogen-Bonding-Capable Furan-2-Carboxamide Building Blocks

The 5-bromofuran moiety provides a halogen-bond donor that can be systematically compared against non-halogenated (H), chloro, iodo, or nitro congeners in SAR campaigns targeting enzymes or receptors where halogen bonding has been implicated in X-ray co-crystal structures. The ethanesulfonyl group offers a hydrophobic variant distinct from methanesulfonyl and trifluoromethylsulfonyl analogs, enabling fine-tuning of lipophilicity and metabolic stability. Procurement of CAS 1170570-46-3 is recommended for medicinal chemistry groups conducting systematic substituent scanning within the 1,3,4-oxadiazole–furan carboxamide series [1].

Multi-Target Profiling Against Acetylcholinesterase and Carbonic Anhydrase Isoforms Informed by Class-Level Data

Based on the Güleç et al. (2022) demonstration that N-substituted sulfonyl amide 1,3,4-oxadiazole derivatives achieve Ki values of 9–121 nM against AChE, hCA I, and hCA II, the target compound represents a structurally differentiated candidate for expanded multi-target enzyme profiling [2]. Groups focused on Alzheimer's disease (AChE), glaucoma or diuretic indications (hCA), or anticancer programs (hCA IX/XII) may benefit from evaluating CAS 1170570-46-3 alongside the published 6a–j series to explore the impact of 5-bromofuran substitution on isoform selectivity [2].

Computational Docking and Pharmacophore Modeling Leveraging a Novel Physicochemical Profile

With a calculated tPSA of 115 Ų, logP of ~2.33, and 6 rotatable bonds, CAS 1170570-46-3 occupies a drug-like space suitable for computational docking studies against targets where 1,3,4-oxadiazole scaffolds have shown affinity (kinases, growth factor receptors, HDACs) [1][3]. The absence of published bioactivity data makes the compound an attractive candidate for prospective virtual screening and first-to-report experimental validation, allowing computational chemists to generate novel SAR hypotheses in underexplored chemical space [1].

Chemical Biology Tool for Investigating Halogen-Bonding Interactions in Protein–Ligand Complexes

The 5-bromofuran substituent is a well-established halogen-bond donor in protein–ligand interactions, as evidenced by crystallographic studies of brominated heterocycles. Procurement of CAS 1170570-46-3 enables biophysical studies (X-ray crystallography, ITC, SPR) aimed at quantifying the energetic contribution of halogen bonding versus hydrogen bonding in 1,3,4-oxadiazole-containing inhibitor complexes [3]. Comparison with the non-brominated analog (CAS 886910-82-3) provides a direct isosteric pair for thermodynamic dissection of the halogen bond [1].

Quote Request

Request a Quote for 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.